molecular formula C14H11Cl2NO2 B15147314 2,5-dichloro-N-(2-methoxyphenyl)benzamide

2,5-dichloro-N-(2-methoxyphenyl)benzamide

Cat. No.: B15147314
M. Wt: 296.1 g/mol
InChI Key: PEHJJZOLDKKTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-(2-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-methoxyphenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoic acid with 2-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,5-Dichloro-N-(2-methoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(2-methoxyphenyl)benzamide
  • 2,5-Dichloro-N-(2-hydroxyphenyl)benzamide
  • 2,5-Dichloro-N-(2-ethoxyphenyl)benzamide

Uniqueness

2,5-Dichloro-N-(2-methoxyphenyl)benzamide is unique due to the presence of both chlorine atoms and a methoxy group, which confer specific chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

2,5-dichloro-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C14H11Cl2NO2/c1-19-13-5-3-2-4-12(13)17-14(18)10-8-9(15)6-7-11(10)16/h2-8H,1H3,(H,17,18)

InChI Key

PEHJJZOLDKKTQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.